Ponceau S
CAS No.: 6226-79-5
Cat. No.: VC0005020
Molecular Formula: C22H16N4NaO13S4
Molecular Weight: 695.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6226-79-5 |
---|---|
Molecular Formula | C22H16N4NaO13S4 |
Molecular Weight | 695.6 g/mol |
IUPAC Name | 3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
Standard InChI | InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39); |
Standard InChI Key | LWDPZJSSZULIHT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES | C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Appearance | A crystalline solid |
Chemical Composition and Structural Properties
Ponceau S, systematically named 3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)azo]phenyl]azo]-2,7-naphthalenedisulfonic acid tetrasodium salt, belongs to the azo dye family. Its molecular formula is , with a molecular weight of 696.62 g/mol . The compound exists as a red-brown powder, soluble in water (10 g/L at 20°C) and stable under ambient conditions . Key physicochemical properties include:
Property | Value |
---|---|
Density | 1.01 g/mL at 20°C |
λmax (Absorption Peaks) | 352 nm (primary), 520 nm (secondary) |
Extinction Coefficient | ≥330,000 L·mol⁻¹·cm⁻¹ at 518–522 nm |
pH (10 g/L Solution) | 9.0 |
Water Solubility | 10 g/L |
The dye’s structure features two azo groups (-N=N-) and four sulfonic acid groups, contributing to its high polarity and solubility in aqueous solutions . Its stability is compromised in the presence of strong oxidizing agents, necessitating storage at room temperature in airtight containers .
Synthesis and Industrial Production
Ponceau S is synthesized via a diazo coupling reaction. The process involves:
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Diazotization: 3,4′-Disulfo-4-aminoazobenzene is treated with nitrous acid to form a diazonium salt.
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Coupling: The diazonium salt reacts with 3-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to yield the final product .
Industrial production prioritizes cost efficiency and purity, with manufacturers adhering to Good Manufacturing Practices (GMP) to meet regulatory standards. The dye is typically purified via recrystallization and sold as a powder or pre-made solution .
Applications in Western Blotting and Protein Analysis
Total Protein Normalization
Recent studies advocate Ponceau S for normalizing Western blot data, as it mitigates errors from uneven sample loading. Remarkably, concentrations as low as 0.001% (w/v) achieve sensitivity comparable to traditional 0.1% solutions, reducing costs without compromising accuracy .
Staining Parameter | Optimal Value |
---|---|
Ponceau S Concentration | 0.01% (w/v) |
Acid Component | 1% Acetic Acid |
Incubation Time | 5–10 Minutes |
Fastness Type | Rating (ISO Standards) |
---|---|
Light Fastness | 3–4 |
Wash Fastness | 2–3 |
Perspiration Resistance | 3–4 |
The dye’s sulfonic acid groups enhance binding to cellulose fibers, though its use is limited to niche applications due to competition from cheaper alternatives .
Limitations and Emerging Alternatives
Fluorescent Western Blotting Challenges
Ponceau S leaves autofluorescent residues on membranes, increasing background noise in fluorescent detection. Comparative studies demonstrate a 3–5-fold rise in background signal at 700 nm, necessitating alternative stains like AzureRed for quantitative fluorescence assays .
Toxicity and Environmental Impact
While classified as low toxicity, prolonged exposure may cause skin irritation. Environmental concerns persist due to its slow degradation in aqueous systems, prompting research into eco-friendly azo dyes .
Recent Advances and Future Directions
A 2025 study highlights Ponceau S’s potential in mass spectrometric imaging, where it acts as a fiducial marker for spatial protein localization . Additionally, modified formulations with reduced acid content (e.g., 1% acetic acid) are gaining traction for eco-conscious laboratories .
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